An In-depth Technical Guide to 2-Cyano-3-methylpyridine 1-oxide for Advanced Research and Development
An In-depth Technical Guide to 2-Cyano-3-methylpyridine 1-oxide for Advanced Research and Development
This guide provides a comprehensive technical overview of 2-Cyano-3-methylpyridine 1-oxide, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, and field-proven insights into its application, ensuring a blend of theoretical knowledge and practical utility.
Core Compound Identification and Properties
Precise identification is the cornerstone of reproducible scientific research. 2-Cyano-3-methylpyridine 1-oxide is a derivative of 3-methylpyridine, featuring a nitrile group at the 2-position and an N-oxide functional group.
Key Identifiers
The following table summarizes the primary identifiers for 2-Cyano-3-methylpyridine 1-oxide and its parent compound, 2-Cyano-3-methylpyridine, which is a crucial synthetic precursor.
| Identifier | 2-Cyano-3-methylpyridine 1-oxide | 2-Cyano-3-methylpyridine |
| CAS Number | 159727-88-5[1] | 20970-75-6[2][3][4][5] |
| Molecular Formula | C₇H₆N₂O[1] | C₇H₆N₂[2][4] |
| Molecular Weight | 134.14 g/mol [1] | 118.14 g/mol [2][5] |
| IUPAC Name | 3-methyl-1-oxidopyridin-1-ium-2-carbonitrile[1] | 3-Methylpyridine-2-carbonitrile[2] |
| Synonyms | 2-Cyano-3-methyl pyridine-N-oxide, 2-Pyridinecarbonitrile, 3-methyl-, 1-oxide[1] | 2-Cyano-3-picoline, 3-Methylpicolinonitrile[2][6] |
Physicochemical Properties
Detailed experimental data for the N-oxide is not widely published. The properties of the parent pyridine, 2-cyano-3-methylpyridine, are provided for reference.
| Property | Value (for 2-Cyano-3-methylpyridine) | Source |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 80.0-92.0 °C | [2] |
| Boiling Point | 141 °C at 38 mmHg | [7] |
| Purity | ≥ 99% (HPLC) | [2] |
The introduction of the N-oxide group is expected to increase the compound's polarity, boiling point, and aqueous solubility compared to the parent pyridine.
Synthesis and Mechanism
The synthesis of 2-Cyano-3-methylpyridine 1-oxide is not extensively detailed in publicly available literature. However, its preparation logically follows the oxidation of its parent pyridine, a common transformation in heterocyclic chemistry.[8]
Proposed Synthetic Workflow: N-Oxidation
The most direct and industrially scalable method for preparing pyridine N-oxides is the oxidation of the corresponding pyridine. This process enhances the ring's reactivity, making it a versatile intermediate.[9]
Caption: Proposed workflow for the synthesis of 2-Cyano-3-methylpyridine 1-oxide.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for pyridine N-oxidation.[8]
-
Dissolution: Dissolve 1.0 equivalent of 2-Cyano-3-methylpyridine (CAS: 20970-75-6) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Oxidant Addition: Slowly add 1.1 to 1.5 equivalents of an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide) to the solution while maintaining the temperature between 0-25 °C. The choice of oxidant is critical; peroxyacids are highly effective but require careful handling, while hydrogen peroxide is safer but may necessitate longer reaction times or a catalyst.[8]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Isolation: Upon completion, quench the excess oxidant. For m-CPBA, a wash with a sodium bisulfite solution is effective. The product can then be isolated by extraction and purified using column chromatography or recrystallization.
Synthesis of the Precursor: 2-Cyano-3-methylpyridine
The precursor, 2-Cyano-3-methylpyridine, is a valuable intermediate in its own right.[2] Industrial production often involves the vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine.[10] This method offers a high-yield, stable process for producing the target compound, which is a key raw material for pharmaceuticals like antihistaminic agents.[10] Another common laboratory and industrial approach is the direct cyanation of 3-picoline (3-methylpyridine) after activation of the pyridine ring, for instance, through N-oxidation followed by treatment with a cyanide source.[11][12]
Applications in Research and Drug Development
While specific applications of 2-Cyano-3-methylpyridine 1-oxide are emerging, the utility of the cyanopyridine scaffold and the N-oxide functionality are well-documented, pointing to significant potential.
Role as a Pharmaceutical Intermediate
The parent compound, 2-Cyano-3-methylpyridine, is a crucial intermediate in the synthesis of various pharmaceuticals.[2][7] It is used in the development of anti-inflammatory and antimicrobial agents.[2] The cyano group provides a reactive handle for constructing more complex, biologically active molecules.[2]
The introduction of the N-oxide group modifies the parent molecule's properties in ways that are highly advantageous for drug development:
-
Increased Solubility: The polar N-oxide group often enhances aqueous solubility.[8]
-
Modulated Bioavailability: The N-oxide can act as a prodrug, being reduced in vivo to the parent pyridine, which can alter the drug's pharmacokinetic profile.[8]
-
Altered Reactivity: The N-oxide activates the pyridine ring for certain nucleophilic substitutions, opening new synthetic pathways.[9]
Cyanopyridine structures are integral to a variety of clinically important molecules and are key intermediates in the synthesis of nicotinamide and nicotinic acid.[13]
Ligand in Coordination Chemistry
Pyridine derivatives, including 2-Cyano-3-methylpyridine, serve as ligands in coordination chemistry.[2] They form stable complexes with various metal ions, which are utilized in catalysis and the development of novel materials. The N-oxide derivative can also act as a ligand, with the oxygen atom providing an additional coordination site, potentially leading to complexes with unique catalytic or electronic properties.
Safety and Handling
Proper handling of 2-Cyano-3-methylpyridine 1-oxide and its precursors is essential. The safety data for the parent compound, 2-Cyano-3-methylpyridine, indicates that it is hazardous.
-
Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[14][15][16]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15] Handle in a well-ventilated area or a fume hood to avoid breathing dust or vapors.[15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]
The N-oxide is expected to have a similar or potentially modified hazard profile, and similar precautions should be taken until specific toxicological data is available.
Conclusion
2-Cyano-3-methylpyridine 1-oxide is a compound with significant untapped potential, particularly in the pharmaceutical and materials science sectors. While direct research on this specific molecule is limited, its structural relationship to the well-studied 2-Cyano-3-methylpyridine and the known effects of N-oxidation provide a strong foundation for its future exploration. This guide provides the core knowledge base required for researchers to confidently incorporate this versatile building block into their synthetic and developmental programs.
References
A complete list of sources cited within this document is provided below for verification and further reading.
-
PubChem. 2-Cyano-3-methylpyridine 1-oxide. National Center for Biotechnology Information. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Cyano-3-methylpyridine. [Link]
- Google Patents. JPH0971567A - Method for producing 2-cyano-3-methylpyridine.
-
Fisher Scientific. SAFETY DATA SHEET: 2-Cyano-3-methylpyridine. [Link]
-
ChemBK. 2-cyano-3-methylpyridine. [Link]
- Huo, Z. et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chim. Slov. 2009, 56, 659–663.
- Google Patents. CN103936670B - The synthetic method of 2-cyano group-3-picoline.
- Katritzky, A. R. et al.
- MDPI. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules 2024, 29(12), 2792.
- Neochim, A. D. et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities.
-
Millennial Specialty Chemicals. The Role of 3-Methylpyridine N-oxide in Modern Chemical Synthesis. [Link]
-
Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]
Sources
- 1. 2-Cyano-3-methylpyridine 1-oxide | C7H6N2O | CID 45079822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Cyano-3-methylpyridine - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]
- 4. 20970-75-6|2-Cyano-3-methylpyridine|BLD Pharm [bldpharm.com]
- 5. 2-Cyano-3-methylpyridine | VSNCHEM [vsnchem.com]
- 6. 2-Cyano-3-methylpyridine | 20970-75-6 | TCI AMERICA [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. JPH0971567A - Method for producing 2-cyano-3-methylpyridine - Google Patents [patents.google.com]
- 11. CN103936670B - The synthetic method of 2-cyano group-3-picoline - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.no [fishersci.no]
